molecular formula C10H5BrF3N B14036236 6-Bromo-5-(trifluoromethyl)quinoline

6-Bromo-5-(trifluoromethyl)quinoline

Cat. No.: B14036236
M. Wt: 276.05 g/mol
InChI Key: DKLSORIQQXADLX-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with enzymes, receptors, and other biomolecules. The compound can modulate various biological processes, including enzyme inhibition, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

6-bromo-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5BrF3N/c11-7-3-4-8-6(2-1-5-15-8)9(7)10(12,13)14/h1-5H

InChI Key

DKLSORIQQXADLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(F)(F)F)Br)N=C1

Origin of Product

United States

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